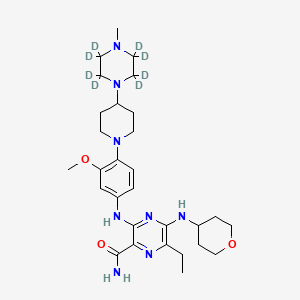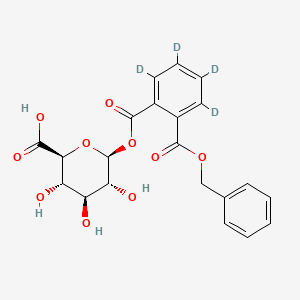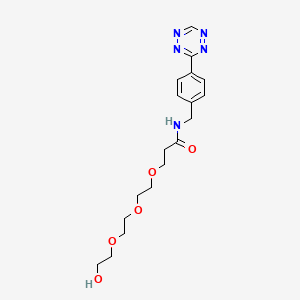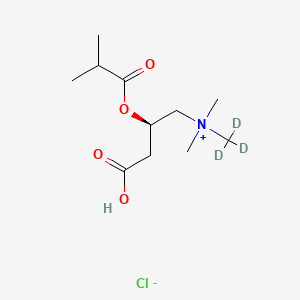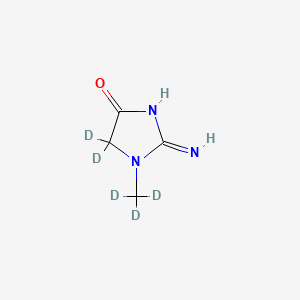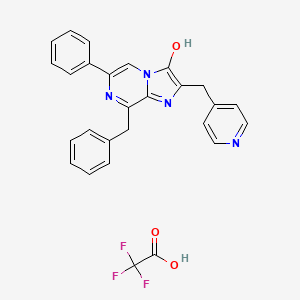
pyCTZ (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pyCTZ (TFA), also known as Pyridyl Coelenterazine Trifluoroacetic Acid, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent pyridyl substrate for LumiLuc luciferase, generating strong blue bioluminescence in the presence of luciferases. This compound is particularly useful for aequorin-based calcium sensing .
Métodos De Preparación
The synthesis of pyCTZ (TFA) involves the preparation of Pyridyl Coelenterazine, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically includes the following steps:
Synthesis of Pyridyl Coelenterazine: This involves the reaction of a pyridyl derivative with Coelenterazine under specific conditions.
Conversion to Trifluoroacetic Acid Salt: The Pyridyl Coelenterazine is then treated with trifluoroacetic acid to form pyCTZ (TFA).
Industrial production methods for pyCTZ (TFA) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
pyCTZ (TFA) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, pyCTZ (TFA) can be oxidized to form different products.
Reduction: Reducing agents can convert pyCTZ (TFA) to its reduced forms.
Substitution: The pyridyl group in pyCTZ (TFA) can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
pyCTZ (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in bioluminescent assays to study chemical reactions and interactions.
Biology: Employed in aequorin-based calcium sensing to monitor calcium levels in biological systems.
Medicine: Utilized in imaging techniques to visualize cellular and molecular processes in vivo.
Industry: Applied in the development of bioluminescent sensors for various industrial applications .
Mecanismo De Acción
The mechanism of action of pyCTZ (TFA) involves its interaction with LumiLuc luciferase. When pyCTZ (TFA) is present with luciferases, it generates strong blue bioluminescence. This process is ATP-independent, meaning it does not require adenosine triphosphate to produce light. The molecular targets and pathways involved include the binding of pyCTZ (TFA) to the active site of LumiLuc luciferase, leading to the emission of blue light .
Comparación Con Compuestos Similares
pyCTZ (TFA) is unique compared to other Coelenterazine analogs due to its pyridyl group and trifluoroacetic acid salt form. Similar compounds include:
Native Coelenterazine: The parent compound, which also generates bioluminescence but requires ATP.
Diphenylterazine (DTZ): Another analog with different spectral properties and applications.
6pyDTZ and 8pyDTZ: Pyridyl analogs of Diphenylterazine with red-shifted emission and improved water solubility .
Propiedades
Fórmula molecular |
C27H21F3N4O3 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H20N4O.C2HF3O2/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;3-2(4,5)1(6)7/h1-14,17,30H,15-16H2;(H,6,7) |
Clave InChI |
ZTKSRTITFSFDMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


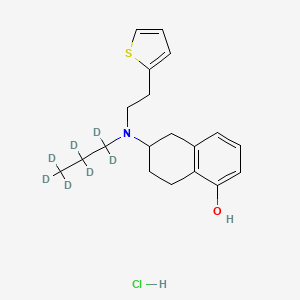
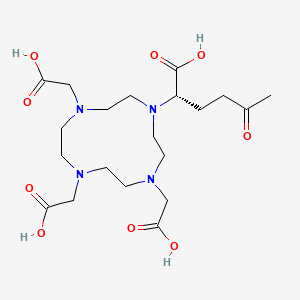
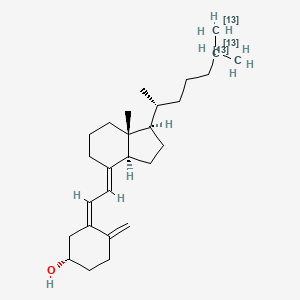
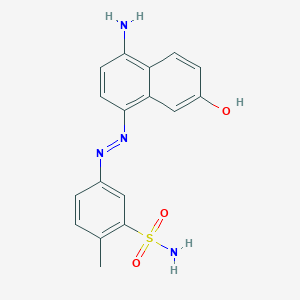
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


